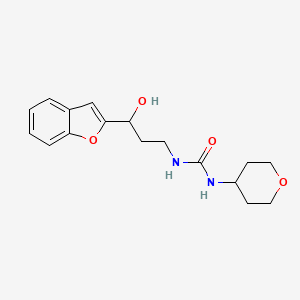
1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
One study describes the synthesis of N-hydroxyamide-containing heterocycles, a class of compounds similar in complexity to the specified urea derivative. These compounds exhibit the ability to form complexes with iron(III), suggesting potential applications in chemical sensing or catalysis (J. Ohkanda et al., 1993).
Multicomponent Synthesis Approaches
A separate study outlines a one-pot synthesis method for furano and pyrano pyrimidinones using a three-component reaction, highlighting an efficient approach to synthesizing complex heterocycles similar to the compound (R. Ghorbani‐Vaghei et al., 2015).
Catalytic Applications
Another research effort details the use of urea as an organo-catalyst in the synthesis of densely functionalized pyrans, demonstrating the versatility of urea derivatives in catalysis and synthesis (G. Brahmachari & B. Banerjee, 2014).
Molecular Rearrangements
Further investigation into carbohydrate derivatives reveals a base-induced rearrangement involving hexopyranuronic acid derivatives, demonstrating the dynamic behavior of cyclic compounds under basic conditions and their potential for generating structurally diverse molecules (J. Kiss & W. Arnold, 1981).
Antimicrobial and Antioxidant Properties
Research on the synthesis of benzofuran derivatives, which share a part of the core structure with the compound , indicates potential antimicrobial and antioxidant applications. This suggests that structurally related compounds might also possess these properties (J. Rangaswamy et al., 2017).
Propiedades
IUPAC Name |
1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-14(16-11-12-3-1-2-4-15(12)23-16)5-8-18-17(21)19-13-6-9-22-10-7-13/h1-4,11,13-14,20H,5-10H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVZGXIJZFACNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=CC3=CC=CC=C3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


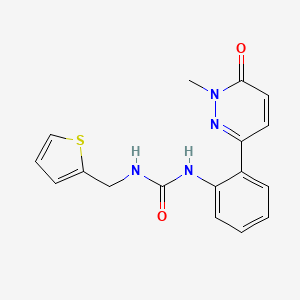
![2-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2408993.png)
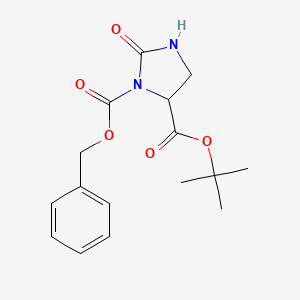
![N-(4-fluorophenyl)-2-[[5-(2-morpholin-4-ylethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2408998.png)
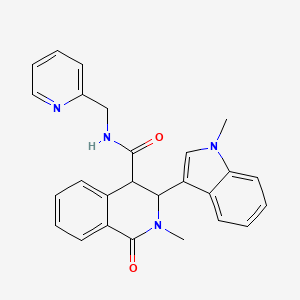
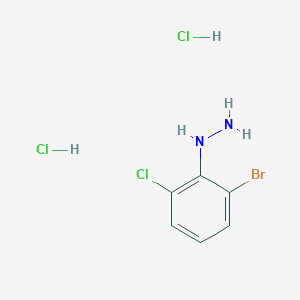
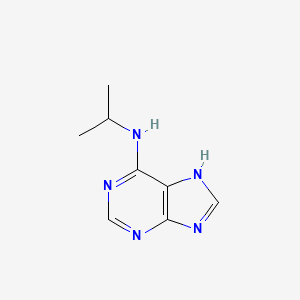
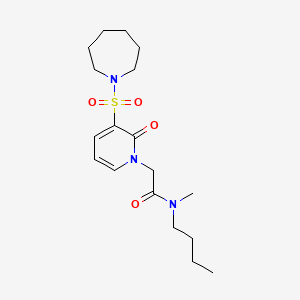
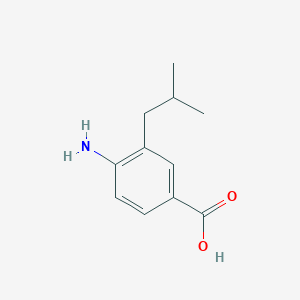

![2-(benzo[d]isoxazol-3-yl)-N-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2409010.png)
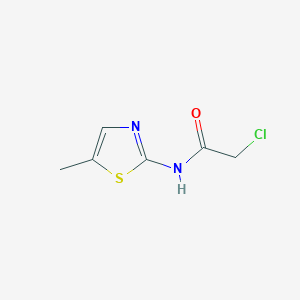
![2-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2409012.png)